

Azidoethyl-SS-ethylamine: A Technical Guide to Chemical Properties and Stability

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Compound of Interest

Compound Name: Azidoethyl-SS-ethylamine

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For Researchers, Scientists, and Drug Development Professionals

Azidoethyl-SS-ethylamine is a heterobifunctional crosslinker that has garnered significant attention in the fields of bioconjugation, chemical biology, and drug delivery.^[1] Its unique structure, incorporating a primary amine, a cleavable disulfide bond, and a reactive azide group, offers a versatile platform for the synthesis of complex biomolecular conjugates.^{[1][2]} This guide provides a comprehensive overview of its chemical properties, stability, and key reaction protocols.

Core Chemical and Physical Properties

The fundamental properties of **Azidoethyl-SS-ethylamine** are summarized below. These data are essential for experimental design, including reaction stoichiometry, solvent selection, and analytical characterization.

Property	Value	Source(s)
CAS Number	1807512-40-8	[2] [3] [4] [5]
Molecular Formula	C ₄ H ₁₀ N ₄ S ₂	[3] [4] [5] [6]
Molecular Weight	178.28 g/mol (also reported as 178.3 g/mol and 178.27 g/mol)	[3] [4] [6] [7]
IUPAC Name	2-(2-azidoethyldisulfanyl)ethanamine	[3]
Synonyms	2-[(2-Azidoethyl)dithio]ethanamine, Azido-cystamine hydrochloride	[2] [3] [5]
Purity	≥95% to ≥98% (Varies by supplier)	[1] [8] [9]
Solubility	Soluble in DMSO (10 mM), DMF, DCM, and Methanol.	[4] [5]
Topological Polar Surface Area (TPSA)	91 Å ² (also computed as 74.78 Å ²)	[3] [5] [8]
XLogP3	0.9	[3]
Hydrogen Bond Donors	1	[5] [8]
Hydrogen Bond Acceptors	5 (also computed as 4)	[5] [8]
Rotatable Bond Count	6	[5] [8]

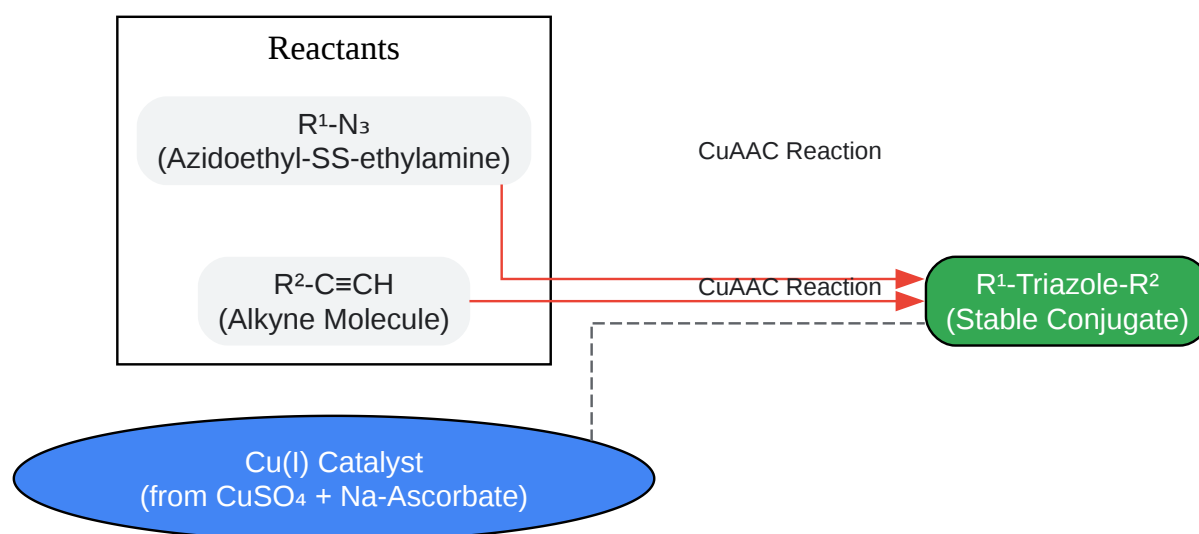
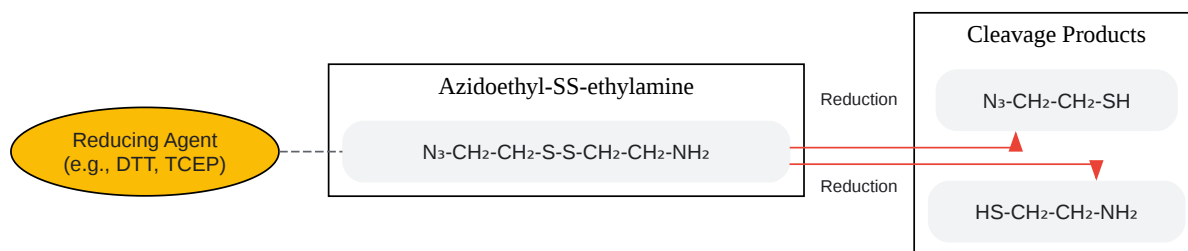
Stability and Reactivity Profile

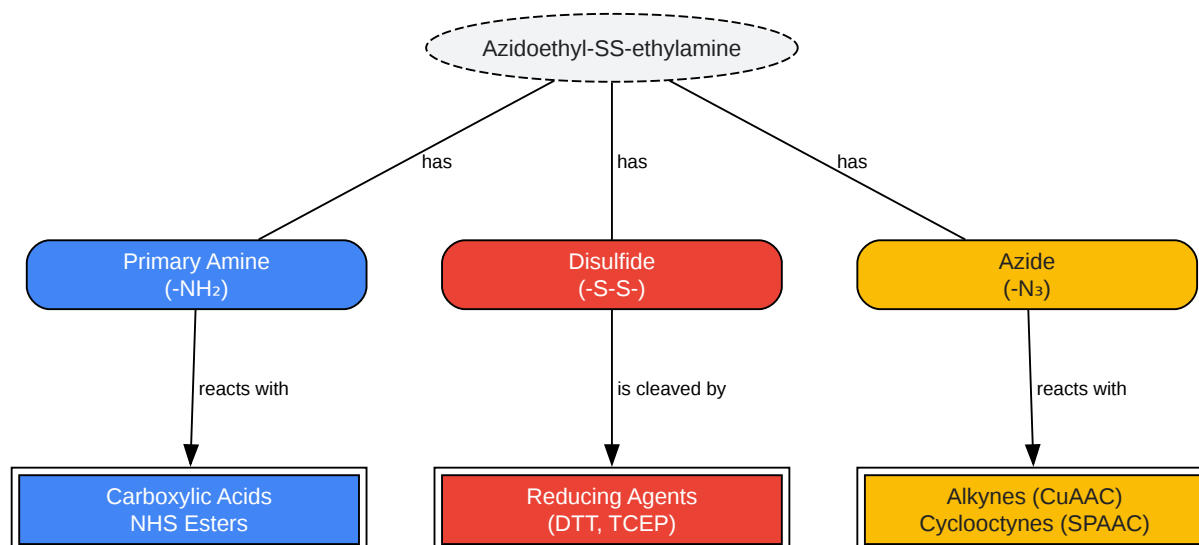
The utility of **Azidoethyl-SS-ethylamine** is defined by its three key functional moieties: the disulfide bond, the azide group, and the primary amine. Understanding the stability and reactivity of each is critical for its successful application.

The Cleavable Disulfide Linker

The central feature of this molecule is its disulfide (-S-S-) bond. While stable under many physiological and experimental conditions, it can be selectively cleaved in the presence of reducing agents.[10][11] This property is extensively exploited in drug delivery systems, where the reducing environment inside a cell can trigger the release of a conjugated payload, such as a cytotoxin from an antibody-drug conjugate (ADC).[1][7][10]

- **Cleavage Mechanism:** The reduction of a disulfide bond is a nucleophilic substitution (S_N2)-type reaction.[12] Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) provide thiol groups or phosphines that attack one of the sulfur atoms, initiating a thiol-disulfide exchange that results in the cleavage of the S-S bond. In biological systems, enzymes such as thioredoxin (TRX) and glutaredoxin (GRX) can catalytically cleave disulfide bonds.[13]





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